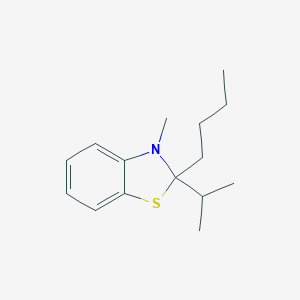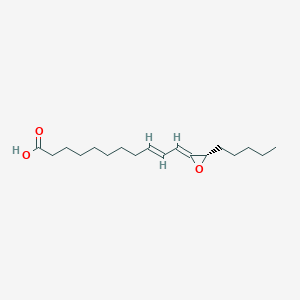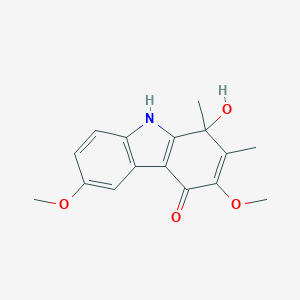
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in a variety of plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic properties, including its ability to act as an antidepressant, anti-inflammatory, and anti-cancer agent.
科学的研究の応用
Antioxidant Properties
1-Hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one and its derivatives have been studied for their antioxidant properties. For example, a study by Malvy, Paoletti, Searle, and Willson (1980) demonstrated that 6-hydroxy-1,4-dimethyl carbazole shows significant inhibitory action in various in vitro peroxidative systems. Its effectiveness as an antioxidant was notably higher than that of other compounds like promethazine in certain systems (Malvy, Paoletti, Searle, & Willson, 1980). Additionally, 6-Hydroxy-1, 4-dimethylcarbazole was found to act as a potent hydrogen donor, suppressing the oxidation of various substances, with an activity close to that of α-tocopherol, a well-known natural antioxidant (Yamamoto, Yamamoto, Niki, Gee, & Willson, 1992).
Photophysical Characterization
Carbazole derivatives exhibit interesting photophysical properties. Ghosh, Mitra, Saha, and Basu (2013) synthesized new fluorophores based on carbazole derivatives and conducted comprehensive photophysical characterizations. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Applications in Dye-Sensitized Solar Cells
Carbazole derivatives have also been utilized in the development of organic sensitizers for dye-sensitized solar cells. Lim, Song, Kang, and Ko (2015) synthesized organic sensitizers using carbazole as an electron donor, demonstrating their potential for high performance in solar cell applications. These sensitizers showed strong molar absorption coefficients and a red-shifted absorption band, indicating efficient energy capture (Lim, Song, Kang, & Ko, 2015).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of carbazole derivatives. Ryu, Lee, Kim, Hong, Yoon, and Kim (2011) synthesized 6-hydroxy-1H-carbazole-1,4(9H)-diones and tested them for antifungal activity, finding that many compounds exhibited potent antifungal effects (Ryu, Lee, Kim, Hong, Yoon, & Kim, 2011). Additionally, Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, and Bisagni (1994) synthesized and evaluated a series of carbazole derivatives as antitumor agents, with some showing high cytotoxicity and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
特性
CAS番号 |
115920-42-8 |
|---|---|
製品名 |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |
InChIキー |
SMZGKKVSOZURAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
正規SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
同義語 |
carbazomycin H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



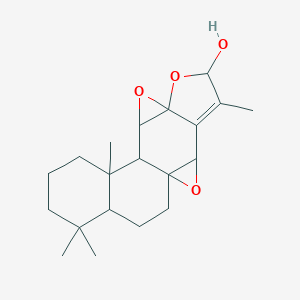

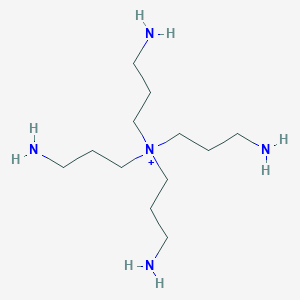
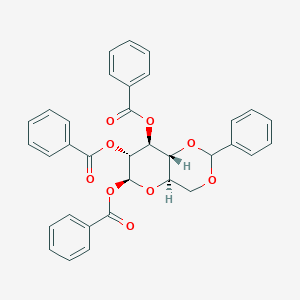
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

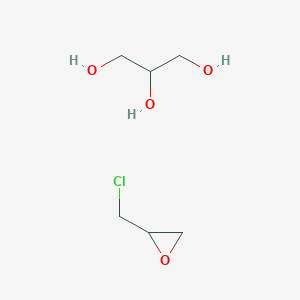


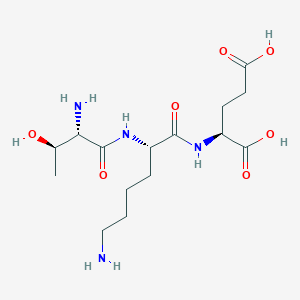

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
